molecular formula C18H19ClN2O2 B15120137 3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one

3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one

Cat. No.: B15120137
M. Wt: 330.8 g/mol
InChI Key: KTQBTPAFEKDMKS-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an azetidinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl ring is synthesized through a cyclization reaction involving a suitable amine and an electrophile under controlled conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where the azetidinyl intermediate reacts with a pyridinyl halide in the presence of a base.

    Introduction of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the azetidinyl-pyridinyl intermediate through a Friedel-Crafts acylation reaction, using a chlorophenyl ketone and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one: Similar structure but with a 2-chlorophenyl group instead of a 3-chlorophenyl group.

    3-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one: Similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.

Uniqueness

The unique positioning of the chlorophenyl group in 3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one imparts distinct chemical and biological properties, making it a valuable compound for targeted research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]propan-1-one

InChI

InChI=1S/C18H19ClN2O2/c1-13-9-16(7-8-20-13)23-17-11-21(12-17)18(22)6-5-14-3-2-4-15(19)10-14/h2-4,7-10,17H,5-6,11-12H2,1H3

InChI Key

KTQBTPAFEKDMKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl

Origin of Product

United States

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